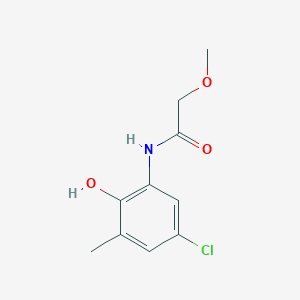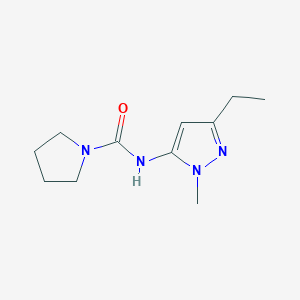![molecular formula C19H28N2O3 B7594259 N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction has been implicated in a range of neurological disorders, including epilepsy, stroke, and Alzheimer's disease. TBOA has been used extensively in scientific research to investigate the role of EAATs in these disorders and to develop new treatments.
Mécanisme D'action
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide works by inhibiting the uptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels. This can have both neuroprotective and neurotoxic effects depending on the context. In the case of epilepsy, this compound has been shown to reduce seizures by reducing the excitability of neurons. In the case of stroke, this compound has been shown to protect against excitotoxicity by reducing the amount of glutamate released by damaged neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on glutamate uptake, this compound has been shown to inhibit the activity of other transporters, including GABA transporters and monoamine transporters. This compound has also been shown to have effects on ion channels and receptors, including NMDA receptors and voltage-gated calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, making it a useful tool for investigating the role of these transporters in neurological disorders. This compound is also relatively stable and easy to handle, making it a convenient reagent for use in experiments. However, this compound has some limitations, including its potential for off-target effects on other transporters and receptors. In addition, this compound has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide and its role in neurological disorders. One area of interest is the development of new treatments for epilepsy and other disorders that target EAATs. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, including GABA and monoamines. Finally, there is interest in the development of new analogs of this compound with improved selectivity and solubility.
Méthodes De Synthèse
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 2-tert-butyloxan-3-ylamine with ethyl 2-bromoacetate to form the intermediate, which is then reacted with 4-fluorobenzoyl chloride to yield this compound.
Applications De Recherche Scientifique
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide has been used extensively in scientific research to investigate the role of EAATs in neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and in protecting against excitotoxicity in models of stroke and traumatic brain injury. This compound has also been used to investigate the role of EAATs in learning and memory, and in the development of new treatments for Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)17-15(10-7-11-24-17)12-20-16(22)13-21-18(23)14-8-5-4-6-9-14/h4-6,8-9,15,17H,7,10-13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTYFOSSZMVEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)


![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
